Dihydrogen sulfide-d1 is a deuterated form of hydrogen sulfide, where one of the hydrogen atoms is replaced by deuterium, an isotope of hydrogen. Its chemical formula is represented as H₂S-d₁ or D₂S, with a molecular weight of 35.087 g/mol. The compound has the CAS Registry Number 13762-18-0 and is primarily used in scientific research due to its unique properties and behavior compared to its non-deuterated counterpart
Dihydrogen sulfide-d1 is classified under the category of organosulfur compounds and is specifically a sulfur-containing gas. It is part of a broader class of compounds known for their roles in both environmental chemistry and biological systems. The compound can be synthesized through various methods, which will be detailed in the synthesis section below.
Dihydrogen sulfide-d1 can be synthesized through several methods, including:
The synthesis typically requires controlled conditions to ensure the incorporation of deuterium into the molecule without significant loss or contamination from non-deuterated hydrogen sources. For example, using deuterated water (D₂O) in reactions involving sulfur can enhance yields of dihydrogen sulfide-d1.
Dihydrogen sulfide-d1 participates in various chemical reactions similar to those involving regular hydrogen sulfide. Key reactions include:
The kinetics and mechanisms of these reactions may differ slightly due to the presence of deuterium, which alters reaction rates and pathways due to the kinetic isotope effect.
In biological systems, dihydrogen sulfide-d1 acts similarly to its non-deuterated form, participating in signaling pathways and metabolic processes. It is produced enzymatically from cysteine through the action of enzymes such as cystathionine β-synthetase and cystathionine γ-lyase.
Research indicates that dihydrogen sulfide plays a role in vasodilation and neurotransmission, contributing to cellular signaling processes that regulate blood flow and neuronal activity.
Dihydrogen sulfide-d1 has several scientific applications:
Dihydrogen sulfide-d1 (H₂S-d1), the deuterium-labeled analog of endogenous hydrogen sulfide, serves as a critical isotopic tracer for elucidating protein persulfidation (S-sulfhydration) dynamics. This post-translational modification involves the conversion of protein cysteine thiols (-SH) into persulfides (-SSH), altering protein function, stability, and localization. H₂S-d1 participates in nucleophilic attacks on oxidized cysteine residues (e.g., sulfenic acids or S-nitrosylated cysteines), forming persulfides [2] [7]. The deuterium isotope effect slows reaction kinetics, allowing precise tracking of transient sulfhydration events. Key findings include:
Table 1: Key Proteins Regulated by H₂S-d1-Mediated Sulfhydration
Protein Target | Functional Change | Biological Impact |
---|---|---|
GAPDH | Increased catalytic activity (150–200%) | Enhanced glycolysis under ER stress |
NF-κB | Altered DNA binding affinity | Modulated inflammatory response |
PTP1B | Inhibited phosphatase activity | Enhanced insulin signaling |
TRPA1 channels | Increased channel activation | Regulation of nociception |
H₂S-d1 directly influences cancer metabolism by targeting PKM2, a pivotal glycolytic enzyme. Isotope tracing demonstrates that H₂S-d1 sulfhydrates PKM2 at Cysteine 326 (C326), promoting dissociation of active tetramers into less active dimers/monomers [3] [10]. This destabilization redirects glucose metabolites toward biosynthetic pathways (e.g., nucleotide synthesis), supporting tumor proliferation. Key insights include:
Table 2: PKM2 Functional States Modulated by H₂S-d1
PKM2 State | Sulfhydration Status | Enzymatic Activity | Transcriptional Role |
---|---|---|---|
Tetramer | Low | High (kcat = 1,800 min⁻¹) | None |
Dimer/Monomer | High (C326) | Low (kcat = 450 min⁻¹) | Coactivates HIF-1α, c-Myc |
H₂S-d1 exhibits complex redox crosstalk with cellular antioxidant systems, notably thioredoxin (Trx) and glutathione (GSH). Deuterium labeling uncovers two distinct interaction modalities:
H₂S-d1 is metabolized by the same enzymatic networks as endogenous H₂S, with deuterium providing kinetic resolution for pathway analysis. The core enzymes include:
Allosterically activated by S-adenosylmethionine (SAM), increasing Vmax 4-fold [5].
Cystathionine γ-Lyase (CSE):
Required for PX-12 resistance in tumors [4].
3-Mercaptopyruvate Sulfurtransferase (3-MST):
Table 3: Enzymatic Sources and Properties of H₂S-d1
Enzyme | Tissue Localization | Primary Reaction | Deuterium Isotope Effect |
---|---|---|---|
CBS | Brain, liver, kidney | Serine + Homocysteine → H₂S-d1 + Cystathionine | kH/kD = 2.5 |
CSE | Vascular smooth muscle, liver | Cysteine → H₂S-d1 + Pyruvate + NH₃ | kH/kD = 1.8 |
3-MST | Mitochondria, neurons | 3-Mercaptopyruvate + Thiol → H₂S-d1 + Pyruvate | kH/kD = 2.1 |
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